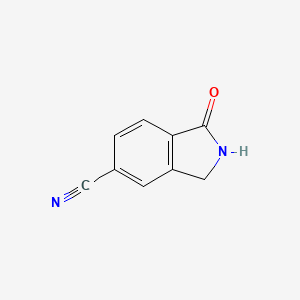

1-Oxoisoindoline-5-carbonitrile

Descripción general

Descripción

1-Oxoisoindoline-5-carbonitrile is a heterocyclic compound that belongs to the isoindoline family This compound is characterized by a fused ring system containing both nitrogen and oxygen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Oxoisoindoline-5-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 2-carboxybenzaldehyde with primary amines and trimethylsilyl cyanide (TMSCN) in the presence of a catalyst such as sulfamic acid. This one-pot, three-component condensation reaction is typically carried out in ethanol under reflux conditions . Another method involves the Ugi reaction of 2-formylbenzoic acids, amines, and isocyanides .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes can be scaled up for industrial applications. The use of readily available starting materials and environmentally benign catalysts makes these methods suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: 1-Oxoisoindoline-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

Substitution: Reagents like sodium azide (NaN₃) and various alkyl halides are employed in substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Primary amines and other reduced forms.

Substitution: Various substituted isoindoline derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1-Oxoisoindoline-5-carbonitrile has been studied for its potential therapeutic effects, particularly in the treatment of various cancers. The compound's structure allows it to interact with biological targets effectively, making it a candidate for drug development.

Anticancer Properties

Research indicates that this compound exhibits antiproliferative properties. A study highlighted its potential use in treating leukemia and other malignancies by inhibiting cancer cell growth and inducing apoptosis .

Material Science Applications

In addition to its medicinal properties, this compound is also explored in material science. Its unique chemical structure allows it to be utilized in synthesizing novel materials with desirable properties.

Synthesis of Functional Materials

The compound can serve as a precursor in the synthesis of functionalized polymers and nanomaterials. These materials have applications in electronics, sensors, and drug delivery systems due to their enhanced mechanical and thermal properties .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated the efficacy of this compound in inhibiting the growth of leukemia cells. The researchers observed a significant reduction in cell viability at specific concentrations, indicating its potential as a therapeutic agent .

Case Study 2: Material Development

Another research project focused on using this compound to develop conductive polymers. The resulting materials exhibited improved electrical conductivity and thermal stability, making them suitable for electronic applications .

Mecanismo De Acción

The mechanism of action of 1-Oxoisoindoline-5-carbonitrile and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives have been shown to inhibit enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, thereby enhancing neurotransmission.

Comparación Con Compuestos Similares

3-Oxoisoindoline-5-carboxamide: This compound shares a similar core structure but differs in the functional group attached to the isoindoline ring.

1-Oxoisoindoline-4-carboxamide: Another related compound with a different substitution pattern on the isoindoline ring.

Uniqueness: 1-Oxoisoindoline-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrile group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Actividad Biológica

1-Oxoisoindoline-5-carbonitrile is a heterocyclic compound characterized by its unique isoindoline structure, which includes both aromatic and non-aromatic components. It has gained attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores the biological activity of this compound, including its mechanisms of action, applications in various fields, and relevant research findings.

- Molecular Formula : C₉H₆N₂O

- Molecular Weight : 158.16 g/mol

- Structure : The compound features a carbonitrile functional group that enhances its reactivity.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of specific enzymes, which is crucial for its potential therapeutic applications. For instance, studies have demonstrated its effectiveness in inhibiting integrase (IN) enzymes, which are validated targets for antiviral therapies, particularly in HIV treatment.

Case Study: Integrase Inhibition

A study examined various derivatives of this compound for their inhibitory potency against HIV integrase. The results indicated that certain modifications to the compound significantly enhanced its activity:

| Compound | IC₅₀ (μM) | Comments |

|---|---|---|

| 5b-2 | 49.7 ± 4.0 | Moderate inhibition |

| 5c-2 | >111 | Poor inhibition |

| 5d-2 | >111 | Poor inhibition |

| 5g-2 | 7.6 ± 0.8 | Strong inhibition |

| 5h-2 | 2.8 ± 0.3 | Very strong inhibition |

These findings suggest that structural modifications can lead to significant variations in biological activity, highlighting the importance of chemical design in drug development .

Antimicrobial and Anticancer Properties

In addition to its role as an integrase inhibitor, this compound has been studied for its antimicrobial and anticancer properties. Research has shown that it exhibits activity against a range of bacterial strains and cancer cell lines.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Binding : The nitrile and carbonyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity.

- Cellular Pathways : The compound may influence signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.

Applications in Medicinal Chemistry

This compound is being explored for various applications in medicinal chemistry:

- Drug Development : Its derivatives are being investigated for potential use as antiviral agents targeting HIV and other viral infections.

- Antimicrobial Agents : The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.

- Cancer Therapy : Its anticancer properties are being studied to evaluate its effectiveness in treating different types of cancer.

Research Findings

Recent studies have emphasized the importance of structural diversity within the isoindoline family. Variations in substituents can significantly affect the biological activity of these compounds:

Comparative Analysis with Similar Compounds

| Compound Name | Activity Type | Notable Features |

|---|---|---|

| 3-Oxoisoindoline-1-carbonitrile | Antiviral | Lacks specific functional groups |

| 4-Methoxy-1-oxoisoindoline-5-carbonitrile | Antimicrobial/Anticancer | Contains methoxy group enhancing activity |

| 1-Oxoisoindoline-4-carbonitrile | Enzyme inhibition | Different position of carbonitrile group |

This comparative analysis illustrates how slight changes in chemical structure can lead to varying biological activities, underscoring the significance of targeted chemical modifications in drug design.

Propiedades

IUPAC Name |

1-oxo-2,3-dihydroisoindole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c10-4-6-1-2-8-7(3-6)5-11-9(8)12/h1-3H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPWHFXOHFISJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C#N)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676453 | |

| Record name | 1-Oxo-2,3-dihydro-1H-isoindole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261869-76-4 | |

| Record name | 1-Oxo-2,3-dihydro-1H-isoindole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.